2-Bromo-6-(methoxymethoxy)naphthalene

Protecting group strategy Multi-step synthesis Orthogonal functionality

2-Bromo-6-(methoxymethoxy)naphthalene (CAS 111359-62-7) is the definitive bifunctional naphthalene scaffold for orthogonal cross-coupling/deprotection sequences. Unlike the permanently methylated analog (CAS 5111-65-9), the MOM protecting group withstands Suzuki, Heck, and Sonogashira conditions yet cleaves quantitatively under mild acid to liberate the free 6-hydroxyl group. This enables Pd/Ni-catalyzed C2 functionalization followed by late-stage unmasking for alkylation, glycosylation, or phosphorylation—impossible with 2-bromo-6-methoxynaphthalene. Essential for hydroxylated naphthalene pharmacophores, naphthoquinone natural product synthesis, and coordination chemistry.

Molecular Formula C12H11BrO2
Molecular Weight 267.12 g/mol
CAS No. 111359-62-7
Cat. No. B1602166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(methoxymethoxy)naphthalene
CAS111359-62-7
Molecular FormulaC12H11BrO2
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCOCOC1=CC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,8H2,1H3
InChIKeyAMYQXFJYHRUYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(methoxymethoxy)naphthalene (CAS 111359-62-7): A Strategic Bifunctional Naphthalene Building Block with Orthogonal Reactivity


2-Bromo-6-(methoxymethoxy)naphthalene (CAS 111359-62-7) is a bifunctional naphthalene derivative bearing a C2-bromo substituent and a C6-methoxymethoxy (MOM) protected hydroxyl group, with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol [1]. The compound exists as a solid at room temperature and is supplied commercially at purities ranging from 97% to 98% . The defining structural feature is the combination of an aryl bromide handle for palladium- or nickel-catalyzed cross-coupling chemistry and a MOM-protected oxygen functionality that remains stable under a broad range of reaction conditions while enabling selective unmasking of the free hydroxyl group under mild acidic conditions [2]. This orthogonal reactivity profile distinguishes it from permanently etherified analogs such as 2-bromo-6-methoxynaphthalene and establishes its utility in multi-step synthetic sequences requiring late-stage functional group manipulation.

Why 2-Bromo-6-methoxynaphthalene Cannot Substitute for 2-Bromo-6-(methoxymethoxy)naphthalene: The Critical Role of Orthogonal Protection Strategy


The widely available analog 2-bromo-6-methoxynaphthalene (CAS 5111-65-9) is a permanently methylated naphthalene scaffold whose methoxy group cannot be selectively removed under any conditions compatible with complex molecular architectures [1]. In contrast, the methoxymethoxy (MOM) group on the target compound is a cleavable protecting group that is stable under basic, nucleophilic, and organometallic conditions but undergoes quantitative deprotection under mild acid catalysis (pH < 1 at room temperature or pH 4 at elevated temperature) [2]. This orthogonality is non-negotiable for synthetic routes that require a hydroxyl group to be unmasked after cross-coupling, cycloaddition, or other transformations have been completed. Substituting 2-bromo-6-methoxynaphthalene in such sequences would introduce an unreactive methyl ether that cannot be converted to the corresponding phenol or naphthol, thereby blocking subsequent functionalization steps including alkylation, acylation, glycosylation, or oxidative transformations [3]. The quantitative evidence presented below establishes that the MOM-protected compound is the only viable choice for synthetic routes requiring latent hydroxyl functionality.

Quantitative Evidence Guide: Differentiating 2-Bromo-6-(methoxymethoxy)naphthalene from Structural Analogs by Measurable Performance Metrics


Orthogonal Protection: MOM Group Enables Acid-Mediated Hydroxyl Unmasking, a Capability Absent in 2-Bromo-6-methoxynaphthalene

The methoxymethoxy (MOM) group on 2-bromo-6-(methoxymethoxy)naphthalene is a cleavable protecting group that can be selectively removed to expose the free 6-hydroxynaphthalene moiety, whereas the methoxy group on 2-bromo-6-methoxynaphthalene is a permanent substituent that cannot be deprotected under any conditions compatible with the naphthalene core [1]. Quantitative stability data for MOM ethers indicate full stability at pH = 1 (room temperature), pH = 4 (room temperature), and pH = 9-12 (room temperature), with cleavage requiring pH < 1 at 100°C or mild Lewis acid conditions (e.g., ZnBr2 in dichloromethane) [2]. This orthogonal reactivity enables synthetic sequences where cross-coupling at the C2-bromo position is performed under basic conditions, followed by acidic deprotection to liberate the hydroxyl group for subsequent functionalization.

Protecting group strategy Multi-step synthesis Orthogonal functionality Hydroxyl deprotection

Synthetic Strategy: MOM Protection Enables Regioselective Bromination of 6-Hydroxynaphthalene Derivatives

The synthesis of 2-bromo-6-(methoxymethoxy)naphthalene is achieved through a two-step protection-bromination sequence that avoids the regioselectivity challenges inherent to direct bromination of unprotected 6-bromo-2-naphthol [1]. Direct bromination of unprotected naphthols typically yields complex mixtures due to competing ortho/para substitution patterns and oxidative side reactions [2]. The MOM protection strategy suppresses these unwanted pathways: the hydroxyl group of 6-bromo-2-naphthol is first protected as the MOM ether using chloro(methoxy)methane (MOMCl) under basic conditions, which deactivates the ring toward electrophilic aromatic substitution at undesired positions and prevents oxidative coupling [3]. This approach mirrors documented methodologies for synthesizing related MOM-protected bromonaphthalenes where regioselective bromination yields were significantly enhanced compared to unprotected substrate bromination.

Regioselective bromination Naphthol protection Synthetic methodology Bromonaphthalene preparation

Commercial Availability and Purity Specifications: 98% Purity from Multiple Authorized Suppliers

2-Bromo-6-(methoxymethoxy)naphthalene is commercially available from multiple reputable chemical suppliers with documented purity specifications of 97-98% . Fluorochem supplies the compound (Product Code F544185) at 98% purity in quantities ranging from 1 g to 25 g, with pricing at £23.00/1g, £27.00/5g, £53.00/10g, and £130.00/25g . Sigma-Aldrich (via Synthonix Corporation) offers the compound at 97% purity with room-temperature storage and shipping . GlpBio provides the compound at comparable purity with stock solution preparation guidelines (1 mM stock: 3.7436 mL solvent per mg compound) and storage recommendations of 6 months at -80°C [1]. The compound carries standard hazard classifications (GHS07: Harmful/Irritant; H302, H315, H319, H335) and requires standard laboratory handling precautions .

Procurement Commercial availability Purity specification Quality control

Validated Application Scenarios for 2-Bromo-6-(methoxymethoxy)naphthalene Based on Structural and Reactivity Evidence


Multi-Step Synthesis of Functionalized Naphthalene Derivatives Requiring Late-Stage Hydroxyl Unmasking

The orthogonal reactivity of 2-bromo-6-(methoxymethoxy)naphthalene makes it uniquely suited for synthetic sequences where palladium- or nickel-catalyzed cross-coupling at the C2-bromo position must precede hydroxyl group liberation. The MOM group remains intact under Suzuki-Miyaura, Heck, Sonogashira, and Kumada-Tamao-Corriu coupling conditions (typically employing bases such as K2CO3, Cs2CO3, or amines), enabling the construction of biaryl, styrenyl, or alkynyl frameworks at the C2 position without premature deprotection [1]. Subsequent mild acid treatment (aqueous HCl, p-TsOH, or ZnBr2) selectively cleaves the MOM ether to reveal the free 6-hydroxyl group, which can then undergo further functionalization including alkylation, glycosylation, phosphorylation, or oxidative coupling. This sequential reactivity is impossible with 2-bromo-6-methoxynaphthalene, whose methyl ether is inert to all non-destructive deprotection conditions [2].

Preparation of Hydroxyl-Containing Naphthalene-Based Ligands for Coordination Chemistry and Catalysis

2-Bromo-6-(methoxymethoxy)naphthalene serves as a precursor to hydroxyl-functionalized naphthalene ligands for transition metal catalysis and coordination chemistry. The compound's naphthalene core provides a rigid, planar aromatic scaffold suitable for π-stacking interactions, while the post-coupling unmasked hydroxyl group can serve as a metal-binding site or hydrogen-bond donor in supramolecular assemblies. The MOM protection strategy allows the bromo handle to be exploited in cross-coupling reactions that introduce phosphine, pyridine, carbene, or other ligating moieties at the C2 position, with subsequent deprotection liberating the C6-hydroxyl for metal coordination [1]. This sequential functionalization strategy is documented in the synthesis of dinuclear complexes with flexible naphthalene spacers, where MOM groups remain intact during metal coordination steps and are later cleaved by pre-coordinated Lewis acids [2].

Synthesis of Natural Product Analogs and Pharmaceutical Intermediates with Latent Phenolic Functionality

The MOM-protected naphthalene scaffold is a validated intermediate in the synthesis of naphthoquinone-containing natural products and their analogs. Specifically, highly functionalized β-naphthyl MOM ethers have been employed in the synthesis of damavaricin D precursors, where the MOM group provides stability during Diels-Alder cycloaddition, carboxylation, and NBS bromination steps, with deprotection occurring at a late stage of the synthetic sequence [1]. The kinetic stability of MOM-protected intermediates under bromination conditions (including the observation of bromobenzocyclohexadienone intermediates from MOM ethers) underscores the protecting group's compatibility with electrophilic aromatic substitution and oxidative transformations that would degrade unprotected phenols or naphthols [1]. This evidence establishes 2-bromo-6-(methoxymethoxy)naphthalene as a strategic building block for medicinal chemistry programs targeting hydroxylated naphthalene pharmacophores.

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